An In-Depth Technical Guide on the Physicochemical Properties of 2-Chloro-3-phenylquinoxaline
An In-Depth Technical Guide on the Physicochemical Properties of 2-Chloro-3-phenylquinoxaline
Introduction
Within the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand out as a class of heterocyclic compounds with significant therapeutic and functional potential. These nitrogen-containing bicyclic structures, formed by the fusion of benzene and pyrazine rings, serve as privileged scaffolds in drug discovery.[1][2] Their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, makes them a subject of intense research.[1] This guide provides a comprehensive technical overview of the physicochemical properties of a specific and important derivative, 2-Chloro-3-phenylquinoxaline.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide insights into the experimental basis of these properties and their implications for practical applications. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development for any application, particularly in pharmacology where factors like solubility and stability directly impact bioavailability and efficacy.
Summary of Key Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClN₂ | PubChem[3] |
| Molecular Weight | 240.69 g/mol | PubChem[3] |
| Melting Point | 128 - 134 °C | ChemicalBook, TCI[4] |
| Boiling Point (Predicted) | 355.7 ± 37.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.285 ± 0.06 g/cm³ | ChemicalBook[4] |
| Solubility (at pH 7.4) | 0.6 µg/mL | PubChem[3] |
| pKa (Predicted) | -2.14 | ChemicalBook[4] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl | PubChem[3] |
| InChI Key | KPGPIQKEKAEAHM-UHFFFAOYSA-N | PubChem[3] |
Molecular Structure and Crystallography
The arrangement of atoms in three-dimensional space is a primary determinant of a molecule's physical and chemical behavior. For 2-Chloro-3-phenylquinoxaline, the structure consists of a planar quinoxaline ring system with a phenyl group and a chlorine atom at the 2 and 3 positions, respectively.
The general workflow for determining a crystal structure via single-crystal X-ray diffraction is a cornerstone of chemical characterization.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Spectroscopic Profile
Spectroscopic techniques are indispensable for confirming the identity and purity of a compound.
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. For 2-Chloro-3-phenylquinoxaline, the ¹H NMR spectrum would show characteristic signals for the protons on the phenyl ring and the quinoxaline core in the aromatic region (typically 7.0-9.0 ppm). The ¹³C NMR would display distinct resonances for each unique carbon atom, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.
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Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, confirming its molecular weight. For 2-Chloro-3-phenylquinoxaline, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of approximately 240.69 g/mol . The presence of chlorine would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).
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Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. Key vibrational bands for this compound would include C=N stretching within the pyrazine ring, C=C stretching from the aromatic rings, and C-Cl stretching.
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UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation of the quinoxaline and phenyl rings is expected to result in strong absorption bands in the UV region.
Solubility and Stability
Solubility Profile
Solubility is a critical parameter for drug development, influencing absorption and formulation. 2-Chloro-3-phenylquinoxaline is characterized by very low aqueous solubility. An experimental value at pH 7.4 is reported as 0.6 µg/mL, indicating its hydrophobic nature.[3]
In contrast, quinoxaline derivatives, in general, show good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[7] This is a crucial consideration for reaction chemistry and for the preparation of stock solutions for biological assays. The poor water solubility is expected, given the large, non-polar aromatic surface area and the absence of significant hydrogen bonding groups.
Chemical Stability
The quinoxaline ring is a stable aromatic system. The chloro-substituent at the 2-position, however, represents a reactive site. It can be susceptible to nucleophilic substitution reactions, a property often exploited in the synthesis of more complex quinoxaline derivatives.[8] This reactivity must be considered when choosing reaction conditions, solvents, and storage protocols to prevent degradation.
Experimental Protocols
To ensure the reliability and reproducibility of physicochemical data, standardized and well-validated experimental protocols are essential.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is a gold-standard method for determining thermodynamic solubility.
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Preparation: Prepare a series of buffered aqueous solutions at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
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Addition of Compound: Add an excess of 2-Chloro-3-phenylquinoxaline to a known volume of the buffer in a sealed vial. The excess solid ensures that a saturated solution is achieved.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment is recommended to confirm the time required to reach a plateau in concentration.
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Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high readings. Centrifugation at high speed followed by careful removal of the supernatant is a reliable method. Filtration may also be used, but care must be taken to ensure the filter does not adsorb the compound.
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Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Validation: The experiment should be run in triplicate. A standard curve of the compound in a suitable organic solvent (e.g., acetonitrile) must be prepared to ensure accurate quantification.
Caption: Workflow for the shake-flask solubility determination method.
Protocol 2: ¹H NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for obtaining a high-quality NMR spectrum for structural confirmation.
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Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Chloro-3-phenylquinoxaline.
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Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compound. DMSO-d₆ is often preferred if solubility in CDCl₃ is limited.
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Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard parameters. This typically involves shimming the magnetic field to ensure homogeneity, tuning the probe, and setting appropriate acquisition parameters (e.g., number of scans, relaxation delay).
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks. The chemical shifts, coupling constants, and integration values are then analyzed to confirm the structure.
Conclusion
2-Chloro-3-phenylquinoxaline is a hydrophobic, crystalline solid with a well-defined molecular structure. Its key physicochemical properties, particularly its low aqueous solubility and the reactivity of its chloro-substituent, are defining features that govern its application in drug discovery and chemical synthesis. The experimental protocols detailed in this guide provide a framework for the reliable and accurate characterization of this and related quinoxaline derivatives. A thorough understanding of these foundational properties is an indispensable prerequisite for the rational design of new therapeutic agents and advanced materials based on the versatile quinoxaline scaffold.
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